Cas no 14309-40-1 (Heptyl 4-aminobenzoate)
Heptyl 4-aminobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 4-amino-,heptyl ester
- heptyl 4-aminobenzoate
- HEPTYL P-AMINOBENZOATE
- 4-Aminobenzoic acid heptyl ester
- DTXSID10162305
- IAHJVNSZPMIREM-UHFFFAOYSA-N
- AKOS009040553
- LS-08279
- CS-0324355
- 14309-40-1
- heptyl4-aminobenzoate
- MFCD01360176
- SB81090
- SCHEMBL9068530
- Heptyl 4-aminobenzoate
-
- MDL: MFCD01360176
- Inchi: 1S/C14H21NO2/c1-2-3-4-5-6-11-17-14(16)12-7-9-13(15)10-8-12/h7-10H,2-6,11,15H2,1H3
- InChI Key: IAHJVNSZPMIREM-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC(=CC=1)N)=O)CCCCCCC
Computed Properties
- Exact Mass: 235.15733
- Monoisotopic Mass: 235.157229
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 8
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 52.3
Experimental Properties
- Density: 1.0247 (rough estimate)
- Boiling Point: 377.72°C (rough estimate)
- Flash Point: 216°C
- Refractive Index: 1.5385 (estimate)
- PSA: 52.32
Heptyl 4-aminobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H131260-250mg |
Heptyl 4-aminobenzoate |
14309-40-1 | 250mg |
$ 185.00 | 2022-06-04 | ||
| TRC | H131260-500mg |
Heptyl 4-aminobenzoate |
14309-40-1 | 500mg |
$ 300.00 | 2022-06-04 | ||
| TRC | H131260-1000mg |
Heptyl 4-aminobenzoate |
14309-40-1 | 1g |
$ 480.00 | 2022-06-04 | ||
| Ambeed | A642105-1g |
Heptyl 4-aminobenzoate |
14309-40-1 | 97% | 1g |
$178.0 | 2024-08-03 | |
| A2B Chem LLC | AE69828-500mg |
Heptyl 4-aminobenzoate |
14309-40-1 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AE69828-1g |
Heptyl 4-aminobenzoate |
14309-40-1 | >95% | 1g |
$439.00 | 2024-04-20 | |
| A2B Chem LLC | AE69828-5g |
Heptyl 4-aminobenzoate |
14309-40-1 | >95% | 5g |
$787.00 | 2024-04-20 | |
| A2B Chem LLC | AE69828-10g |
Heptyl 4-aminobenzoate |
14309-40-1 | >95% | 10g |
$1134.00 | 2024-04-20 | |
| abcr | AB415140-500 mg |
Heptyl 4-aminobenzoate; 95% |
14309-40-1 | 500MG |
€195.40 | 2022-06-02 | ||
| abcr | AB415140-1 g |
Heptyl 4-aminobenzoate; 95% |
14309-40-1 | 1g |
€228.00 | 2022-06-02 |
Heptyl 4-aminobenzoate Suppliers
Heptyl 4-aminobenzoate Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Heptyl 4-aminobenzoate
Heptyl 4-aminobenzoate (CAS No. 14309-40-1): A Comprehensive Overview in Modern Chemical and Pharmaceutical Applications
Heptyl 4-aminobenzoate, with the chemical identifier CAS No. 14309-40-1, is a compound of significant interest in the realm of chemical and pharmaceutical research. This ester derivative of 4-aminobenzoic acid exhibits unique structural and functional properties that make it a valuable candidate for various applications, ranging from cosmetics to potential therapeutic uses. This article delves into the compound's chemical characteristics, synthesis methods, and the latest research findings that highlight its relevance in contemporary science.
The molecular structure of Heptyl 4-aminobenzoate consists of a benzene ring substituted with an amino group at the fourth position and an octyl ester group attached to the carboxyl moiety. This configuration imparts both lipophilicity and basicity to the molecule, traits that are exploited in its diverse applications. The presence of the amino group allows for potential interactions with biological targets, while the ester functionality enhances its solubility in organic solvents, making it suitable for formulation in various products.
In terms of synthesis, Heptyl 4-aminobenzoate can be prepared through the esterification of 4-aminobenzoic acid with heptanol under acidic conditions. This reaction typically employs catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. Recent advancements in green chemistry have led to the exploration of more environmentally friendly synthetic routes, including the use of biocatalysts or microwave-assisted synthesis, which offer improved yields and reduced environmental impact.
The compound's pharmacological potential has been a subject of extensive research. Studies have indicated that derivatives of aminobenzoic acid exhibit antioxidant and anti-inflammatory properties, which are attributed to their ability to scavenge reactive oxygen species and modulate inflammatory pathways. Heptyl 4-aminobenzoate, being a derivative of this class, has shown promise in preclinical studies as a candidate for developing novel therapeutic agents. For instance, its structural similarity to aspirin-like compounds suggests potential analgesic and anti-inflammatory effects, although further research is necessary to validate these claims.
In addition to its pharmaceutical applications, Heptyl 4-aminobenzoate finds utility in the cosmetics industry. Its amine group allows it to interact with fatty acids and other lipophilic compounds, making it an effective emulsifier and stabilizer in skincare formulations. The compound's ability to enhance skin barrier function has been explored in moisturizers and sunscreens, where it contributes to maintaining hydration and protecting against environmental stressors. Recent formulations have begun incorporating Heptyl 4-aminobenzoate into anti-aging creams, leveraging its potential to promote collagen production and reduce wrinkles.
The role of Heptyl 4-aminobenzoate in material science is also gaining attention. Its unique chemical properties make it suitable for use as a monomer or intermediate in polymer synthesis. Researchers have investigated its incorporation into biodegradable polymers, where its amine functionality facilitates cross-linking reactions, enhancing material stability and biocompatibility. These advancements hold promise for applications in medical implants and drug delivery systems, where biodegradable materials are increasingly preferred.
The latest research on Heptyl 4-aminobenzoate has also explored its potential as a chelating agent. The amino group can coordinate with metal ions, forming stable complexes that have applications in catalysis and metal ion sequestration. This property has been particularly interesting for developing environmentally friendly solutions for heavy metal contamination, where Heptyl 4-aminobenzoate-based chelators can effectively bind and remove toxic metals from water sources.
Economic considerations play a crucial role in the commercial viability of Heptyl 4-aminobenzoate. The compound's synthesis costs have been optimized through process intensification techniques such as continuous flow reactors, which improve efficiency and reduce production expenses. Additionally, collaborations between academic institutions and pharmaceutical companies have led to innovative synthetic routes that enhance yield while minimizing waste generation. These efforts align with global trends toward sustainable manufacturing practices.
The regulatory landscape surrounding Heptyl 4-aminobenzoate is another critical aspect to consider. As a compound used in various industries, it must comply with regulatory standards set by agencies such as the FDA and EMA for pharmaceutical applications, as well as those established by cosmetic regulatory bodies like Cosmetics Europe. Compliance ensures safety for end-users while facilitating market access for manufacturers. Recent updates to regulations have emphasized environmental safety, prompting companies to conduct thorough ecotoxicological assessments before commercialization.
The future prospects of Heptyl 4-aminobenzoate are bright, with ongoing research uncovering new applications across multiple sectors. Advances in computational chemistry have enabled virtual screening of derivatives to identify novel compounds with enhanced properties. Additionally, nanotechnology offers exciting possibilities for encapsulating Heptyl 4-aminobenzoate within delivery systems for targeted therapeutic effects. These innovations underscore the dynamic nature of chemical research and development.
14309-40-1 (Heptyl 4-aminobenzoate) Related Products
- 94-25-7(Butamben)
- 342611-08-9(Benzocaine-d4)
- 94-12-2(Propyl 4-Aminobenzoate)
- 13110-37-7(Pentyl 4-aminobenzoate)
- 26218-04-2(2-Ethylhexyl-4-aminobenzoate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)